![molecular formula C₂₁H₂₇FO₅ B118300 Isoflupredone CAS No. 338-95-4](/img/structure/B118300.png)
Isoflupredone
Overview
Description
Isoflupredone, also known as deltafludrocortisone and 9α-fluoroprednisolone, is a synthetic glucocorticoid corticosteroid . It is a small molecule with a chemical formula of C21H27FO5 . It is often used to treat clinical signs associated with musculoskeletal disorders, allergic reactions, recurrent airway obstruction, and cases of shock .
Synthesis Analysis
This compound, like other corticosteroids, is a glucocorticoid receptor agonist that triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . Corticosteroids exhibit genomic effects that usually occur within hours to days of administration .
Molecular Structure Analysis
The molecular weight of this compound is 378.44 . The chemical formula is C21H27FO5 . The structure of this compound belongs to the class of organic compounds known as 21-hydroxysteroids, which are steroids carrying a hydroxyl group at the 21-position of the steroid backbone .
Chemical Reactions Analysis
This compound, as with other corticosteroids, is a glucocorticoid receptor agonist that triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . Corticosteroids exhibit genomic effects that usually occur within hours to days of administration .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 378.44 and a chemical formula of C21H27FO5 . It is soluble in DMSO .
Scientific Research Applications
1. Effects on Energy Metabolism in Dairy Cows
Isoflupredone acetate has been investigated for its effects on energy metabolism, particularly in dairy cows during early lactation. A study by Seifi et al. (2007) explored the effects of this compound acetate, alone or with insulin, on serum metabolites like beta-hydroxybutyrate, nonesterified fatty acids, and glucose. It provided insights into managing metabolic disorders in dairy cows.
2. Pharmacokinetics in Horses
In the context of equine medicine, the pharmacokinetics of this compound acetate has been a subject of research. Knych et al. (2016) studied its disposition in plasma, urine, and synovial fluid following intra-articular administration to horses. This research is significant for understanding the drug's use and regulation in performance horses.
3. Impact on Plasma Potassium Concentrations
Research by Coffer et al. (2006) focused on the effects of this compound acetate on plasma potassium concentrations in dairy cows. Their findings contribute to the understanding of potential mineralocorticoid properties of this compound.
4. In Endotoxin-Induced Mastitis Model
The pharmacodynamics of this compound acetate were studied by Wagner & Apley (2003) in a mastitis model induced by gram-negative bacterial endotoxin in lactating dairy cows. This research is vital for understanding the drug's efficacy in treating mastitis.
5. Treatment of Recurrent Airway Obstruction in Horses
This compound acetate's efficacy and tolerability were compared with dexamethasone for treating horses affected with recurrent airway obstruction ('heaves'). This study by Picandet, Léguillette, & Lavoie (2010) adds to the knowledge of therapeutic options for this equine condition.
6. Nitric Oxide Levels in Mares
The effects of this compound on nitric oxide levels in uterine samples from mares were studied by Wolf et al. (2016). This research aimed at understanding the treatment of endometritis in mares and its impact on pregnancy rates.
7. Influence on Inflammatory and Structural Matrix Genes
The effects of this compound acetate on the expression of anti- and pro-inflammatory and structural matrix genes were assessed by Knych et al. (2018). This study is relevant for understanding the drug's effects in the context of joint diseases in horses.
Safety and Hazards
Isoflupredone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental exposure, immediate medical attention is advised .
Mechanism of Action
Target of Action
Isoflupredone is a potent corticosteroid often used in veterinary medicine . The primary targets of this compound are the glucocorticoid and mineralocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and inflammation.
Mode of Action
This compound, like other corticosteroids, acts as a glucocorticoid receptor agonist . It triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . This interaction results in genomic effects that usually occur within hours to days of administration .
Biochemical Pathways
It is known that corticosteroids, including this compound, can affect a wide range of biochemical pathways due to their broad effects on gene transcription and protein synthesis
Pharmacokinetics
It is known that the route of administration can significantly affect the pharmacokinetic behavior of this compound . For instance, following intra-articular administration in horses, this compound was detectable in synovial fluid for up to 96 hours post-administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immunosuppressive properties . For example, in a study involving weanling heifers with experimentally induced bronchopneumonia, treatment with this compound acetate resulted in improved clinical signs and weight gain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammation can affect the pharmacokinetics of this compound . Additionally, the effects of this compound on joint circumference and degree of pain-free joint flexion suggest that the drug’s efficacy may be influenced by the specific pathological conditions present .
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJIHDWAKJCBX-BULBTXNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009333 | |
Record name | Isoflupredone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338-95-4 | |
Record name | Isoflupredone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoflupredone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoflupredone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoflupredone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoflupredone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFLUPREDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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